molecular formula C20H21NO7 B2581587 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide CAS No. 2034235-85-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide

Cat. No.: B2581587
CAS No.: 2034235-85-1
M. Wt: 387.388
InChI Key: MGPUWXFWBXWPTP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide is a complex organic compound characterized by the presence of furan rings, a hydroxyethyl group, and a trimethoxybenzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hydroxyethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with furan-3-carbaldehyde in the presence of a suitable base to form the hydroxyethyl intermediate.

    Coupling with Trimethoxybenzamide: The hydroxyethyl intermediate is then coupled with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The furan rings can be reduced to tetrahydrofuran rings under suitable conditions.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Another antimicrobial agent with a similar structure.

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7/c1-24-15-7-6-14(17(25-2)18(15)26-3)19(22)21-12-20(23,13-8-10-27-11-13)16-5-4-9-28-16/h4-11,23H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPUWXFWBXWPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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